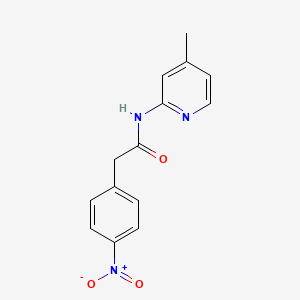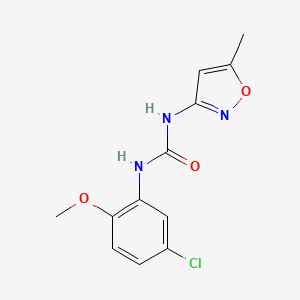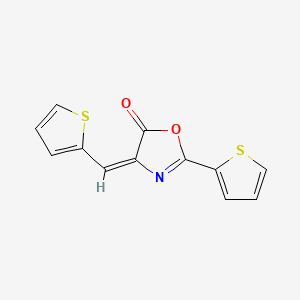
2-(4,5-dimethoxy-2-nitrophenyl)-3-(2-fluorophenyl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,5-dimethoxy-2-nitrophenyl)-3-(2-fluorophenyl)acrylonitrile, also known as DMAPF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMAPF is a member of the acrylonitrile family and is a versatile compound that can be synthesized using various methods.
Mechanism of Action
The mechanism of action of 2-(4,5-dimethoxy-2-nitrophenyl)-3-(2-fluorophenyl)acrylonitrile is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for the formation of microtubules that are involved in various cellular processes, including cell division. 2-(4,5-dimethoxy-2-nitrophenyl)-3-(2-fluorophenyl)acrylonitrile has been shown to bind to the colchicine binding site on tubulin, which prevents the formation of microtubules and leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
2-(4,5-dimethoxy-2-nitrophenyl)-3-(2-fluorophenyl)acrylonitrile has been shown to exhibit potent antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. 2-(4,5-dimethoxy-2-nitrophenyl)-3-(2-fluorophenyl)acrylonitrile has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. In addition, 2-(4,5-dimethoxy-2-nitrophenyl)-3-(2-fluorophenyl)acrylonitrile has been shown to exhibit anti-angiogenic activity by inhibiting the formation of new blood vessels that are essential for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
2-(4,5-dimethoxy-2-nitrophenyl)-3-(2-fluorophenyl)acrylonitrile is a versatile compound that can be synthesized using various methods, making it readily available for scientific research. 2-(4,5-dimethoxy-2-nitrophenyl)-3-(2-fluorophenyl)acrylonitrile has also been shown to exhibit potent antitumor activity in various cancer cell lines, making it a promising candidate for the development of anticancer drugs. However, 2-(4,5-dimethoxy-2-nitrophenyl)-3-(2-fluorophenyl)acrylonitrile has some limitations for lab experiments, including its low solubility in water and its potential toxicity, which requires careful handling.
Future Directions
There are several future directions for the research on 2-(4,5-dimethoxy-2-nitrophenyl)-3-(2-fluorophenyl)acrylonitrile. One direction is to explore the potential applications of 2-(4,5-dimethoxy-2-nitrophenyl)-3-(2-fluorophenyl)acrylonitrile in combination with other anticancer drugs for the treatment of various cancer types. Another direction is to investigate the potential applications of 2-(4,5-dimethoxy-2-nitrophenyl)-3-(2-fluorophenyl)acrylonitrile in the development of new materials with unique properties. Additionally, further research is needed to fully understand the mechanism of action of 2-(4,5-dimethoxy-2-nitrophenyl)-3-(2-fluorophenyl)acrylonitrile and to identify potential targets for its therapeutic applications.
Synthesis Methods
2-(4,5-dimethoxy-2-nitrophenyl)-3-(2-fluorophenyl)acrylonitrile can be synthesized using various methods, including the Knoevenagel condensation reaction, the Heck reaction, and the Suzuki-Miyaura cross-coupling reaction. The Knoevenagel condensation reaction is the most commonly used method for synthesizing 2-(4,5-dimethoxy-2-nitrophenyl)-3-(2-fluorophenyl)acrylonitrile. This method involves the reaction between 2-fluorobenzaldehyde and 2-nitro-4,5-dimethoxybenzaldehyde in the presence of a base such as piperidine and a solvent such as ethanol.
Scientific Research Applications
2-(4,5-dimethoxy-2-nitrophenyl)-3-(2-fluorophenyl)acrylonitrile has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, 2-(4,5-dimethoxy-2-nitrophenyl)-3-(2-fluorophenyl)acrylonitrile has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. In organic synthesis, 2-(4,5-dimethoxy-2-nitrophenyl)-3-(2-fluorophenyl)acrylonitrile has been used as a versatile building block for the synthesis of various compounds. In materials science, 2-(4,5-dimethoxy-2-nitrophenyl)-3-(2-fluorophenyl)acrylonitrile has been used as a precursor for the synthesis of various metal-organic frameworks (MOFs) that have potential applications in gas storage, separation, and catalysis.
properties
IUPAC Name |
(Z)-2-(4,5-dimethoxy-2-nitrophenyl)-3-(2-fluorophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O4/c1-23-16-8-13(15(20(21)22)9-17(16)24-2)12(10-19)7-11-5-3-4-6-14(11)18/h3-9H,1-2H3/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJPNMFXDCSPCY-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=CC2=CC=CC=C2F)C#N)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C(=C/C2=CC=CC=C2F)/C#N)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-(4,5-dimethoxy-2-nitrophenyl)-3-(2-fluorophenyl)prop-2-enenitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-methyl-N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5797667.png)


amino]methyl}-2-methoxy-6-nitrophenol](/img/structure/B5797690.png)
![4-methyl-3-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5797694.png)
![6-bromo-7-methyl-2-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5797725.png)

![6-chloro-4-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-2-(2-pyridinyl)quinoline](/img/structure/B5797731.png)

![methyl (2-benzyl-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B5797748.png)
![N'-[(2,6-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5797749.png)
![5-{[4-(2-furoylamino)phenyl]amino}-5-oxopentanoic acid](/img/structure/B5797752.png)
